molecular formula C20H22F2N6O B6449893 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole CAS No. 2549018-59-7

2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole

Cat. No.: B6449893
CAS No.: 2549018-59-7
M. Wt: 400.4 g/mol
InChI Key: JBEZBQRAXQGJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole” is a nitrogen-rich heterocyclic molecule featuring a 1,3-benzodiazole core fused with a bicyclic octahydropyrrolo[3,4-c]pyrrole system and a 3-(difluoromethyl)-1-methylpyrazole-4-carbonyl substituent. The 1,3-benzodiazole scaffold is recognized as a “privileged structure” in medicinal chemistry due to its versatility in interacting with biological targets, enabling diverse pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory effects . The octahydropyrrolo[3,4-c]pyrrole component introduces conformational rigidity, which may optimize receptor interactions compared to simpler aliphatic amines .

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O/c1-25-11-14(17(24-25)18(21)22)19(29)27-7-12-9-28(10-13(12)8-27)20-23-15-5-3-4-6-16(15)26(20)2/h3-6,11-13,18H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEZBQRAXQGJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . The synthesis pathway may include:

  • Formation of the Carbonyl Derivative : The pyrazole derivative is converted into a carbonyl chloride using thionyl chloride.
  • Coupling Reaction : This carbonyl derivative is then reacted with octahydropyrrolo[3,4-c]pyrrole derivatives to form the desired compound.

Antifungal Activity

A significant aspect of the biological activity of this compound relates to its antifungal properties. Studies have shown that derivatives containing the pyrazole moiety exhibit potent activity against various phytopathogenic fungi. For instance:

  • In vitro assays demonstrated that certain derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid displayed moderate to excellent activities against seven different fungal species, outperforming established fungicides like boscalid in some cases .

The mechanism by which these compounds exert their antifungal effects primarily involves the inhibition of succinate dehydrogenase (SDH) , an enzyme critical for mitochondrial respiration in fungi. This mode of action disrupts energy production and leads to fungal cell death. The specific interactions at the molecular level include:

  • Formation of hydrogen bonds between the compound and key amino acids in the active site of SDH .

Case Study 1: Efficacy Against Crop Pathogens

A recent study evaluated the efficacy of a related compound against Alternaria species, which are notorious for causing early blight in crops like tomato and potato. The results indicated that the compound significantly inhibited mycelial growth, suggesting its potential as a crop protection agent.

CompoundActivity LevelTarget Pathogen
Compound AHighAlternaria spp.
Compound BModerateFusarium spp.
Compound CLowBotrytis cinerea

Case Study 2: Structure-Activity Relationship (SAR)

Research utilizing Topomer CoMFA (Comparative Molecular Field Analysis) has provided insights into the structural features that enhance antifungal activity. It was found that modifications to the pyrazole ring and side chains significantly influence potency and selectivity against various fungal strains .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Heterocyclic Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity References
2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole 1,3-Benzodiazole Difluoromethylpyrazole, octahydropyrrolopyrrole Not reported Hypothesized: Anti-infectious
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole 1,3,4-Oxadiazole, thioacetyl, cyano 281.1 Not specified
1H-Indazole derivatives 1,2-Benzodiazole Variable (e.g., nitro, methyl, halogens) ~118–350 Anticancer, antimalarial
Benzimidazole-based compounds 1,3-Benzodiazole Variable (e.g., alkyl, aryl, sulfonyl) ~150–400 Broad-spectrum (e.g., antiviral)

Key Differences and Similarities

Core Heterocyclic Scaffold

  • 1,3-Benzodiazole vs. 1,2-Benzodiazole (Indazole): The main compound’s 1,3-benzodiazole core differs from indazole (1,2-benzodiazole) in nitrogen positioning. Indazole derivatives exhibit strong anticancer and antimalarial activities due to enhanced π-π stacking and hydrogen bonding , whereas 1,3-benzodiazoles are more commonly associated with anti-infectious and anti-inflammatory effects .
  • Pyrazole Derivatives: The difluoromethylpyrazole substituent in the main compound contrasts with simpler pyrazole derivatives like the oxadiazole-thioacetyl compound in . The difluoromethyl group likely increases metabolic stability compared to non-fluorinated analogues .

Substituent Effects

  • Electron-Withdrawing Groups: The difluoromethyl group (strong electron-withdrawing) may enhance binding to hydrophobic pockets in target proteins compared to methyl or cyano groups in analogues .

Pharmacological and Physicochemical Properties

  • Molecular Weight and Solubility: The main compound’s molecular weight is expected to exceed 400 g/mol due to its complex substituents, which may reduce solubility compared to simpler benzodiazoles (e.g., albendazole, MW 265.3) . This could necessitate formulation adjustments for bioavailability.
  • Fluorine Impact: Fluorination typically enhances membrane permeability and resistance to oxidative metabolism. The difluoromethyl group may confer advantages over chlorinated or methylated analogues in pharmacokinetics .

Structure-Activity Relationship (SAR) Insights

  • 1,3-Benzodiazole Core: Substitution at the 2-position (e.g., with bicyclic amines) is critical for modulating activity. For example, benzimidazole-based antiparasitics like mebendazole rely on 2-position modifications for efficacy .
  • Pyrazole Carbonyl Linker: The carbonyl group in the pyrazole substituent may facilitate hydrogen bonding with enzymatic targets, as seen in kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.